molecular formula C7H10BrN3 B13261321 1-Bromo-3-methyl-5,6,7,8-tetrahydro-imidazo[1,5-A]pyrazine

1-Bromo-3-methyl-5,6,7,8-tetrahydro-imidazo[1,5-A]pyrazine

Cat. No.: B13261321
M. Wt: 216.08 g/mol
InChI Key: PUKRSXILJWDNLM-UHFFFAOYSA-N
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Description

1-Bromo-3-methyl-5,6,7,8-tetrahydro-imidazo[1,5-A]pyrazine is a heterocyclic compound that features a fused ring system incorporating both imidazole and pyrazine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

The synthesis of 1-Bromo-3-methyl-5,6,7,8-tetrahydro-imidazo[1,5-A]pyrazine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of 3-methyl-5,6,7,8-tetrahydro-imidazo[1,5-A]pyrazine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

1-Bromo-3-methyl-5,6,7,8-tetrahydro-imidazo[1,5-A]pyrazine undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Bromo-3-methyl-5,6,7,8-tetrahydro-imidazo[1,5-A]pyrazine can be compared with other similar compounds such as:

Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

1-bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

InChI

InChI=1S/C7H10BrN3/c1-5-10-7(8)6-4-9-2-3-11(5)6/h9H,2-4H2,1H3

InChI Key

PUKRSXILJWDNLM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2N1CCNC2)Br

Origin of Product

United States

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